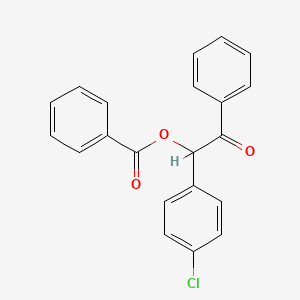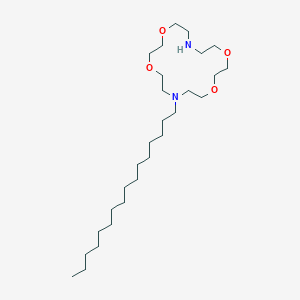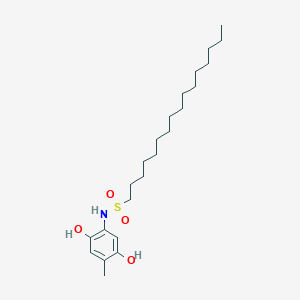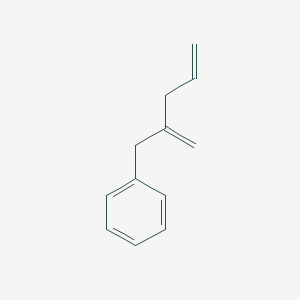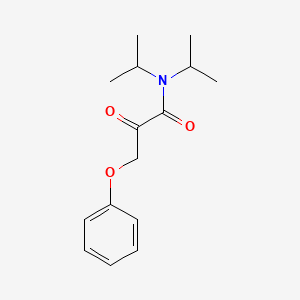![molecular formula C25H19NO B14297593 4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde CAS No. 117029-71-7](/img/structure/B14297593.png)
4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde is an organic compound that features a biphenyl structure with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzoic acid.
Reduction: Formation of 4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials such as polymers and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the biphenyl structure may interact with hydrophobic regions of proteins, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-Biphenylcarboxaldehyde: Similar structure but lacks the phenylamino group.
4-Phenylbenzaldehyde: Similar structure but lacks the biphenyl moiety.
4-Aminobenzaldehyde: Contains an amino group instead of the phenylamino group.
Uniqueness
4-[([1,1’-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde is unique due to the presence of both the biphenyl and phenylamino groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound in research and industry.
Propiedades
Número CAS |
117029-71-7 |
|---|---|
Fórmula molecular |
C25H19NO |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-(N-(4-phenylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C25H19NO/c27-19-20-11-15-24(16-12-20)26(23-9-5-2-6-10-23)25-17-13-22(14-18-25)21-7-3-1-4-8-21/h1-19H |
Clave InChI |
RAMLRKPMGPUBJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


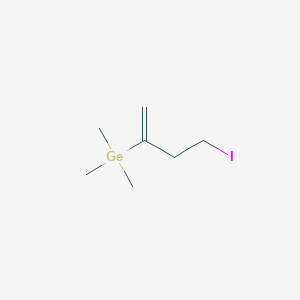
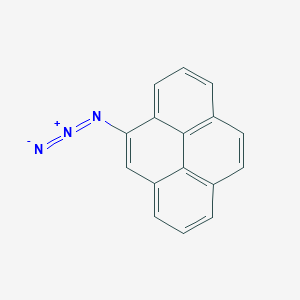
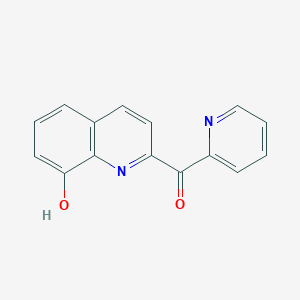
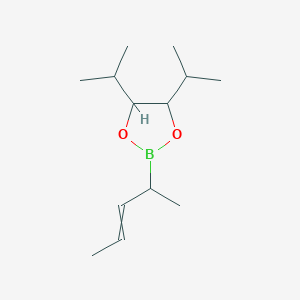
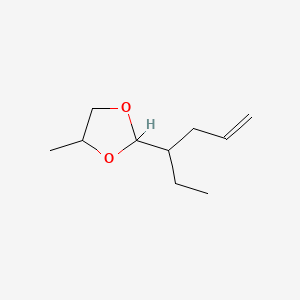
![5,8,11,18,21,26,29-Heptaoxa-1,15-diazabicyclo[13.8.8]hentriacontane](/img/structure/B14297534.png)
